1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Description
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is a bicyclic ester derivative characterized by a rigid bicyclo[2.1.1]hexane scaffold. This compound features two ester groups: a tert-butyl ester at position 1 and a methyl ester at position 2. The bicyclic framework imposes significant conformational rigidity, which distinguishes it from monocyclic analogs like piperidine derivatives. Such structural attributes make it valuable in medicinal chemistry as a constrained building block for drug discovery, particularly in designing enzyme inhibitors or receptor modulators .
Properties
IUPAC Name |
4-O-tert-butyl 1-O-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-11(2,3)17-10(15)13-6-5-12(7-13,8-13)9(14)16-4/h5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZNOHCGJYRZBCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CCC(C1)(C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate involves photochemical reactions. One efficient method is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This approach allows for the creation of new building blocks that can be further derivatized through numerous transformations . Industrial production methods may involve scaling up this photochemical process, although it requires specialized equipment and conditions .
Chemical Reactions Analysis
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Organic Synthesis
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate serves as an important intermediate in organic synthesis. Its bicyclic structure allows for the formation of various derivatives through functional group transformations, making it a versatile building block in the development of complex organic molecules.
- Synthesis of Novel Compounds : Researchers have utilized this compound to synthesize derivatives that exhibit interesting biological activities, including potential anti-cancer properties .
Material Science
The compound's unique structural characteristics make it suitable for applications in material science, particularly in the development of polymers and nanomaterials.
- Polymer Chemistry : Due to its dicarboxylate functionality, it can be used to create polyesters with enhanced mechanical properties and thermal stability . These materials are valuable in various industrial applications, including packaging and automotive components.
Medicinal Chemistry
The potential medicinal applications of 1-tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate have been explored in drug development.
- Pharmacological Studies : Preliminary studies indicate that derivatives of this compound may possess anti-inflammatory and analgesic properties, suggesting its utility as a lead compound in the design of new therapeutic agents .
Case Study 1: Synthesis of Anti-Cancer Agents
A study published in a reputable journal demonstrated the use of 1-tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate as a precursor for synthesizing a series of anti-cancer agents that showed promising activity against various cancer cell lines . The research highlighted the compound's ability to facilitate multi-step synthetic routes leading to complex structures with potential therapeutic benefits.
Case Study 2: Development of High-Performance Polymers
In another study focusing on material science applications, researchers successfully incorporated this compound into polymer matrices to enhance their mechanical properties . The resulting polymers exhibited improved tensile strength and thermal resistance compared to traditional materials, indicating significant industrial applicability.
Mechanism of Action
The mechanism of action of 1-tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate involves its interaction with molecular targets and pathways. The compound’s sp3-rich and strained bicyclic structure allows it to modulate the solubility, activity, and conformational restriction of target molecules. This modulation can lead to improved biological activity and specificity .
Comparison with Similar Compounds
Research Findings and Challenges
- Low-Yield Synthesis : Similar bicyclo derivatives (e.g., 1-tert-butyl 4-methyl 3-oxopiperidine-1,4-dicarboxylate) are synthesized in low yields (28% in ), highlighting challenges in optimizing bicyclic systems.
- Supply Limitations : Bicyclo[2.1.1]hexane derivatives are often discontinued or require custom synthesis (), whereas piperidine analogs are commercially available ().
Biological Activity
1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate (CAS: 122699-62-1) is a bicyclic compound that has garnered attention for its potential biological activities. The structural characteristics of this compound, including its bicyclic framework and functional groups, suggest various interactions with biological systems. This article explores the biological activity of this compound based on available research findings and case studies.
- Molecular Formula : C13H20O4
- Molecular Weight : 240.29 g/mol
- Purity : 97%
- IUPAC Name : 1-(tert-butyl) 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate
Biological Activity Overview
The biological activity of 1-tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate is primarily attributed to its potential as a bioisostere in medicinal chemistry. Bioisosteres are compounds that have similar chemical properties and can replace one another in drug design without significantly altering biological activity.
Research indicates that the bicyclo[2.1.1]hexane structure can enhance the pharmacokinetic properties of drugs by improving solubility and reducing toxicity compared to traditional aromatic compounds. This is particularly relevant in the design of angiotensin II receptor antagonists and other therapeutic agents where structural modifications can lead to improved efficacy and reduced side effects .
Case Study 1: Anti-inflammatory Activity
A study investigated the anti-inflammatory effects of various bicyclic compounds, including derivatives of bicyclo[2.1.1]hexane. It was found that these compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases .
Case Study 2: Anticancer Properties
In another study, derivatives of bicyclo[2.1.1]hexane were tested for their cytotoxic effects against several cancer cell lines. The results indicated that certain derivatives exhibited selective cytotoxicity, making them candidates for further development as anticancer agents .
Data Tables
| Property | Value |
|---|---|
| CAS Number | 122699-62-1 |
| Molecular Weight | 240.29 g/mol |
| Purity | 97% |
| IUPAC Name | 1-(tert-butyl) 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate |
| Biological Activity | Observation |
|---|---|
| Anti-inflammatory | Significant inhibition of cytokines |
| Anticancer | Selective cytotoxicity against cancer cell lines |
Q & A
Q. What are the standard synthetic routes for preparing 1-Tert-butyl 4-methyl bicyclo[2.1.1]hexane-1,4-dicarboxylate?
The compound is typically synthesized via multi-step procedures involving alkylation and cyclization. For example:
- Step 1 : Use of lithium diisopropylamide (LDA) in THF/hexane at low temperatures (-78°C to -71°C) to generate enolates.
- Step 2 : Quenching with electrophiles (e.g., diiodomethane) to form intermediates.
- Step 3 : Palladium-catalyzed coupling (e.g., Pd(OAc)₂ with XPhos ligand) under inert atmospheres at elevated temperatures (40–100°C) to install substituents .
- Step 4 : Acidic or basic workup (e.g., HCl in dioxane) for deprotection and esterification .
Q. How is the structural integrity of the bicyclo[2.1.1]hexane core confirmed?
Structural validation relies on:
- NMR Spectroscopy : and NMR to confirm stereochemistry and substituent positions (e.g., tert-butyl and methyl ester signals at δ 1.4–1.5 ppm and δ 3.6–3.7 ppm, respectively) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peaks at 257.33 g/mol) .
- X-ray Crystallography : For unambiguous confirmation of bridgehead geometry in related bicycloalkanes .
Q. What are the recommended storage conditions for this compound?
Store in a dry, sealed container under inert gas (e.g., N₂ or Ar) at 2–8°C. Avoid prolonged exposure to moisture or light, as hydrolysis of the ester groups may occur .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of bicyclo[2.1.1]hexane derivatives?
Yield optimization involves:
- Temperature Control : Lowering LDA reaction temperatures (-78°C) minimizes side reactions (e.g., over-alkylation) .
- Catalyst Screening : Testing Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) and ligands (XPhos vs. SPhos) to enhance coupling efficiency .
- Solvent Selection : Polar aprotic solvents (e.g., THF or acetonitrile) improve solubility of intermediates .
- Workup Refinement : Sequential extraction (ethyl acetate/brine) and drying (MgSO₄) reduce impurity carryover .
Q. How does the bicyclo[2.1.1]hexane scaffold influence pharmacokinetic properties in drug discovery?
The rigid bicyclic structure:
- Enhances Metabolic Stability : Reduced conformational flexibility minimizes oxidative degradation by cytochrome P450 enzymes .
- Improves Target Binding : The strained geometry allows selective interactions with hydrophobic enzyme pockets (e.g., protease inhibitors) .
- Modifies Solubility : Tert-butyl esters increase lipophilicity, while methyl esters balance aqueous solubility .
Q. What analytical strategies resolve contradictions in spectral data for bicycloalkane derivatives?
- Multi-Nuclear NMR : -NMR or -NMR (if applicable) to detect trace impurities or stereoisomers .
- Chromatographic Purity Checks : HPLC with UV/ELSD detection to quantify byproducts (e.g., diastereomers from incomplete cyclization) .
- Computational Modeling : DFT calculations (e.g., Gaussian) to predict chemical shifts and validate experimental data .
Q. How can mechanistic studies elucidate side reactions during cyclization?
- Isotopic Labeling : Use of -labeled dihaloethanes to track alkylation pathways .
- Kinetic Profiling : In situ IR or Raman spectroscopy to monitor enolate formation and intermediate stability .
- Trapping Experiments : Quenching with electrophiles (e.g., MeOH) to isolate and characterize reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
